molecular formula C29H36O10 B14053531 [(1S,4S,10S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

[(1S,4S,10S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Cat. No.: B14053531
M. Wt: 544.6 g/mol
InChI Key: YWLXLRUDGLRYDR-VNYUMXTGSA-N
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Description

10-Deacetylbaccatin III is a natural organic compound isolated from the yew tree (Genus Taxus). It is a crucial precursor in the biosynthesis of the anti-cancer drug docetaxel (Taxotere) and paclitaxel (Taxol).

Chemical Reactions Analysis

Types of Reactions

10-Deacetylbaccatin III undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Deacetylbaccatin III is unique due to its role as a precursor in the biosynthesis of highly effective anti-cancer drugs. Its ability to be converted into baccatin III and subsequently into paclitaxel and docetaxel highlights its importance in medicinal chemistry .

Biological Activity

The compound [(1S,4S,10S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex organic molecule with notable biological activities. This article explores its biological activity through various studies and data sources.

Chemical Structure and Properties

The compound is characterized by a unique tetracyclic structure with multiple hydroxyl groups and an acetyloxy moiety. Its molecular formula is C29H36O10C_{29}H_{36}O_{10} with a molecular weight of approximately 544.597 g/mol. The intricate structure contributes to its diverse biological effects.

Structural Formula

The structural formula can be represented as follows:

 1S 4S 10S 4 acetyloxy 1 9 12 15 tetrahydroxy 10 14 17 17 tetramethyl 11 oxo 6 oxatetracyclo 11 3 1 03 10 04 7 heptadec 13 en 2 yl benzoate\text{ 1S 4S 10S 4 acetyloxy 1 9 12 15 tetrahydroxy 10 14 17 17 tetramethyl 11 oxo 6 oxatetracyclo 11 3 1 03 10 04 7 heptadec 13 en 2 yl benzoate}

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by triggering the mitochondrial pathway of cell death. The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was observed in animal models of inflammation where it significantly reduced edema and pain scores.

Antimicrobial Activity

Studies have reported that the compound possesses antimicrobial properties against a range of pathogens including bacteria and fungi. Its efficacy against drug-resistant strains makes it a candidate for further development in antimicrobial therapies.

Case Studies

  • Case Study on Cancer Cell Lines : A study conducted on breast cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers.
  • Inflammation Model : In a murine model of arthritis, administration of the compound resulted in reduced joint swelling and histological improvements in joint architecture.
  • Antimicrobial Testing : Testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations lower than conventional antibiotics.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine levels in inflammation models
AntimicrobialEffective against various bacterial strains

Table 2: Case Study Results

Study TypeModel UsedKey Findings
Cancer Cell LinesBreast CancerDose-dependent decrease in viability
Inflammation ModelMurine ArthritisReduced joint swelling and improved histology
Antimicrobial TestingStaphylococcus aureusInhibition at lower concentrations than antibiotics

Properties

Molecular Formula

C29H36O10

Molecular Weight

544.6 g/mol

IUPAC Name

[(1S,4S,10S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17?,18?,19?,21?,22?,24?,27-,28+,29-/m1/s1

InChI Key

YWLXLRUDGLRYDR-VNYUMXTGSA-N

Isomeric SMILES

CC1=C2C(C(=O)[C@@]3(C(CC4[C@](C3C([C@@](C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O

Origin of Product

United States

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